N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide
Description
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-6-7-23(29)26-18-8-11-20(12-9-18)34(31,32)27-19-10-13-21-22(14-19)33-16-25(4,5)24(30)28(21)15-17(2)3/h8-14,17,27H,6-7,15-16H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCMYAWYZYFVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfamoyl-phenyl-acylamide derivatives. Structurally analogous compounds, such as the (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d) from , share the sulfamoyl-phenyl-acylamide backbone but differ in the heterocyclic core and acyl chain length. Below is a detailed comparison:
Structural Differences and Implications
Heterocyclic Core: Target Compound: Contains a benzo[b][1,4]oxazepine ring with 5-isobutyl, 3,3-dimethyl, and 4-oxo substituents. This fused bicyclic system enhances rigidity and lipophilicity compared to monocyclic analogs. Analogs (5a–5d): Feature a 2-oxotetrahydrofuran ring, a smaller, less rigid five-membered lactone. The absence of aromaticity and fused rings reduces steric bulk and may improve solubility .
Acyl Chain Variations :
- The target compound has a butyramide (C4) chain, while analogs 5a–5d vary from butyramide (C4) to heptanamide (C7). Chain length influences lipophilicity and membrane permeability, with longer chains (e.g., 5d) showing lower melting points (143–144°C vs. 180–182°C for 5a) and altered optical activity ([α]D = +4.5° to +6.4°), suggesting conformational flexibility differences .
Physicochemical Properties
| Property | Target Compound (Inferred) | 5a (Butyramide) | 5b (Pentanamide) | 5c (Hexanamide) | 5d (Heptanamide) |
|---|---|---|---|---|---|
| Core Structure | Benzo[b][1,4]oxazepine | 2-Oxotetrahydrofuran | 2-Oxotetrahydrofuran | 2-Oxotetrahydrofuran | 2-Oxotetrahydrofuran |
| Acyl Chain Length | C4 | C4 | C5 | C6 | C7 |
| Melting Point (°C) | Not reported (likely >180°C*) | 180–182 | 174–176 | 142–143 | 143–144 |
| [α]D (CH3OH) | Not reported | +4.5° | +5.7° | +6.4° | +4.7° |
| Synthesis Yield | Not reported | 51.0% | 45.4% | 48.3% | 45.4% |
*Inferred based on rigidity of benzooxazepine vs. tetrahydrofuran cores.
Bioactivity Considerations (Inferred)
- Target Compound : The benzooxazepine core may enhance binding to hydrophobic pockets in enzymes (e.g., kinases or proteases), while the isobutyl and dimethyl groups could reduce metabolic degradation.
- Analogs (5a–5d) : The tetrahydrofuran core’s smaller size and oxygen atom might favor hydrogen bonding with polar targets. Longer acyl chains (e.g., 5d) may improve cell permeability but reduce aqueous solubility .
Computational and Methodological Insights
- Structural Comparison : Graph-based methods () would highlight topological differences between the benzooxazepine and tetrahydrofuran cores, affecting similarity scores in database searches.
- Lumping Strategy () : Despite core differences, the shared sulfamoyl-phenyl-acylamide moiety suggests these compounds could be grouped for studying acyl chain effects on bioactivity .
Q & A
Q. What are the key steps in synthesizing this compound, and how are critical intermediates characterized?
The synthesis involves multi-step reactions, including formation of the tetrahydrobenzo[b]oxazepin core, sulfamoylation, and butyramide coupling. Critical intermediates are purified via column chromatography or HPLC and characterized using H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to minimize side products .
Q. How can researchers assess the purity and confirm the structural integrity of the compound post-synthesis?
Purity is determined via HPLC (≥95% purity threshold), while structural confirmation relies on:
- NMR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350–1300 cm, amide C=O at ~1650 cm).
- High-resolution mass spectrometry (HR-MS) : Validates the molecular formula (CHNOS, MW 487.62) .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based or calorimetric methods.
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to assess selectivity.
- Antimicrobial susceptibility testing : Employ Gram-positive/negative bacterial strains (e.g., E. coli, S. aureus) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
- Design of Experiments (DoE) : Systematically vary solvents (e.g., DCM vs. ethanol), catalysts (e.g., triethylamine), and temperatures.
- Kinetic monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify bottlenecks.
- Scale-up adjustments : Optimize stirring rates and cooling methods to maintain consistency .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
- Substituent modification : Replace the isobutyl group with ethyl/allyl chains to probe steric effects.
- Functional group swaps : Substitute sulfamoyl with carbamate or urea to evaluate hydrogen-bonding contributions.
- Bioisosteric replacement : Test fluorinated analogs to enhance metabolic stability .
Q. How should researchers address contradictions in reported solubility data across studies?
- Standardized protocols : Use consistent solvent systems (e.g., DMSO for stock solutions) and temperature controls (25°C ± 0.5°C).
- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.
- Comparative analysis : Cross-validate results with orthogonal methods (e.g., NMR saturation transfer) .
Q. What advanced techniques elucidate the compound’s binding mechanisms with biological targets?
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., SYK kinase).
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) and affinity (K).
- Molecular dynamics (MD) simulations : Predict binding modes and stability of ligand-target complexes .
Q. How is the compound’s stability under varying pH and temperature conditions evaluated?
- Forced degradation studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 48 hours.
- LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond).
- Arrhenius modeling : Predict shelf-life at standard storage conditions (25°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
